
4-(3-Fluorosulfonyloxyphenyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Fluorosulfonyloxyphenyl)pyridine is a chemical compound with the molecular formula C12H8FNO4S. It is commonly known as FSP and is used in scientific research for various purposes. FSP is a pyridine derivative that is synthesized using a specific method.
作用機序
The mechanism of action of FSP is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins in the body. FSP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation and pain. By inhibiting COX-2, FSP may reduce inflammation and pain in the body.
Biochemical and Physiological Effects:
FSP has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. FSP has also been found to reduce inflammation and pain in animal models of inflammatory diseases. In addition, FSP has been shown to have a neuroprotective effect, protecting neurons from damage caused by oxidative stress.
実験室実験の利点と制限
FSP has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. FSP is also readily available from commercial sources. However, FSP has some limitations as well. It is a highly reactive compound that requires careful handling to avoid unwanted reactions. FSP is also relatively expensive compared to other reagents used in organic synthesis.
将来の方向性
There are several future directions for the use of FSP in scientific research. One potential direction is the development of new drugs and pharmaceuticals based on FSP. FSP has been shown to have antitumor and anti-inflammatory properties, making it a potential candidate for the treatment of cancer and other inflammatory diseases. Another potential direction is the use of FSP in the development of new materials. FSP has been shown to have unique properties that make it a potential candidate for the development of new materials with specific functions.
Conclusion:
In conclusion, 4-(3-Fluorosulfonyloxyphenyl)pyridine is a chemical compound that has been extensively used in scientific research. It is synthesized using a specific method and has various scientific research applications. FSP has been found to have antitumor and anti-inflammatory properties, making it a potential candidate for the treatment of cancer and other inflammatory diseases. FSP has several advantages for lab experiments but also has some limitations. There are several future directions for the use of FSP in scientific research, including the development of new drugs and pharmaceuticals and the use of FSP in the development of new materials.
合成法
FSP is synthesized using a specific method that involves the reaction of 3-fluoropyridine with sulfonyl chloride. The reaction takes place in the presence of a base such as triethylamine or pyridine. The resulting product is then purified using various techniques such as column chromatography or recrystallization. The synthesis of FSP is a challenging process that requires expertise and precision.
科学的研究の応用
FSP has been extensively used in scientific research for various purposes. It is mainly used as a reagent in organic chemistry for the synthesis of other compounds. FSP has also been used in the development of new drugs and pharmaceuticals. It has been found to have antitumor and anti-inflammatory properties, making it a potential candidate for the treatment of cancer and other inflammatory diseases.
特性
IUPAC Name |
4-(3-fluorosulfonyloxyphenyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO3S/c12-17(14,15)16-11-3-1-2-10(8-11)9-4-6-13-7-5-9/h1-8H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMDDKBWKECYKAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OS(=O)(=O)F)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

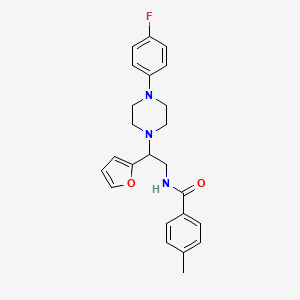
![N-(5-methyl-1,2-oxazol-3-yl)-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B2450849.png)
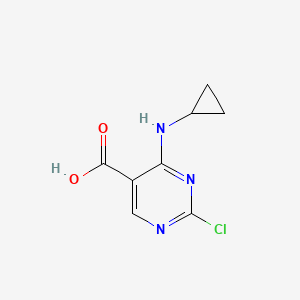
![2-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(3-nitrophenyl)ethanone](/img/structure/B2450854.png)
![3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N,N-dipropylbenzenesulfonamide](/img/structure/B2450855.png)

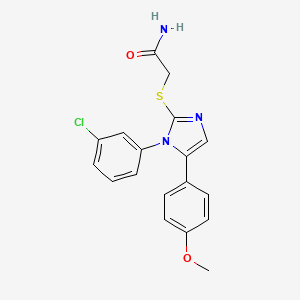
![(3,4-diethoxyphenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2450859.png)
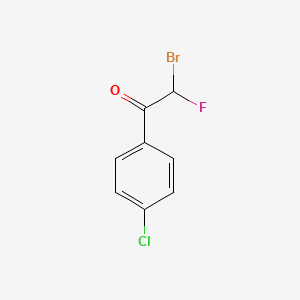
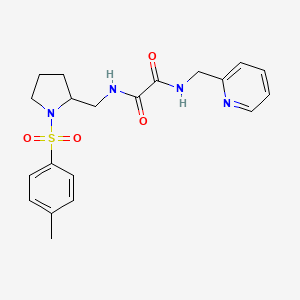
![1-[4-Phenyl-4-[4-(piperidine-1-carbonyl)piperazine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2450863.png)
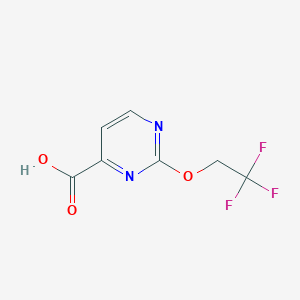
![1-(2,4-dimethylphenyl)-4-[1-(2-phenylethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2450868.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2450869.png)